Ethyl4-chloro-2-fluoro-6-iodobenzoate
Description
Ethyl 4-chloro-2-fluoro-6-iodobenzoate is a halogenated benzoate ester characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and iodine (I) at positions 4, 2, and 6, respectively, and an ethyl ester group at the carboxyl position. Its molecular formula is C₉H₇ClFIO₂, with a molecular weight of 328.35 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, F=19, I=126.9, O=16).
Properties
Molecular Formula |
C9H7ClFIO2 |
|---|---|
Molecular Weight |
328.50 g/mol |
IUPAC Name |
ethyl 4-chloro-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C9H7ClFIO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 |
InChI Key |
ITSGBQAOQLPFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1I)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-fluoro-6-iodobenzoate typically involves the esterification of 4-chloro-2-fluoro-6-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-chloro-2-fluoro-6-iodobenzoate may involve a multi-step process starting from commercially available precursors. The process includes halogenation reactions to introduce the chloro, fluoro, and iodo groups, followed by esterification. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 4-chloro-2-fluoro-6-iodobenzyl alcohol.
Oxidation: Formation of 4-chloro-2-fluoro-6-iodobenzoic acid.
Scientific Research Applications
Ethyl 4-chloro-2-fluoro-6-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-fluoro-6-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophilic sites on proteins or nucleic acids, leading to changes in their function or structure.
Comparison with Similar Compounds
Comparison with Ethyl 4-cyanobenzoate
Structural and Molecular Differences
| Property | Ethyl 4-chloro-2-fluoro-6-iodobenzoate | Ethyl 4-cyanobenzoate |
|---|---|---|
| Substituents | Cl (4), F (2), I (6) | CN (4) |
| Molecular Formula | C₉H₇ClFIO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 328.35 g/mol | 175.18 g/mol |
| Key Functional Groups | Halogens (Cl, F, I), ester | Cyano (CN), ester |
- Electronic Effects: Both compounds feature electron-withdrawing groups (EWGs) on the aromatic ring. The halogens in the target compound (Cl, F, I) exert inductive effects, deactivating the ring toward electrophilic substitution. The cyano group in Ethyl 4-cyanobenzoate is a stronger EWG, further reducing ring reactivity compared to halogens .
- Solubility and Lipophilicity: The iodine substituent increases lipophilicity (logP ~3.5 estimated) compared to Ethyl 4-cyanobenzoate (logP ~1.8), which may enhance membrane permeability but reduce aqueous solubility.
Comparison with Other Halogenated Benzoates
General Trends in Halogenated Benzoates
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Ethyl 4-fluorobenzoate | F (4) | 168.15 | High polarity; used in drug intermediates |
| Ethyl 2,4-dichlorobenzoate | Cl (2,4) | 219.05 | Moderate lipophilicity; agrochemical use |
| Ethyl 4-iodobenzoate | I (4) | 276.05 | Low solubility; radiopharmaceutical applications |
- Reactivity : Fluorine’s high electronegativity enhances stability in harsh conditions, whereas iodine’s polarizability may facilitate nucleophilic substitution.
- Applications : Multi-halogenated analogs like the target compound are understudied but could serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s utility as a leaving group.
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